1,2,3,4-Tetrahydro-1,7-naphthyridine 1,2,3,4-Tetrahydro-1,7-naphthyridine
Brand Name: Vulcanchem
CAS No.: 13623-86-4
VCID: VC20986109
InChI: InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2
SMILES: C1CC2=C(C=NC=C2)NC1
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

1,2,3,4-Tetrahydro-1,7-naphthyridine

CAS No.: 13623-86-4

Cat. No.: VC20986109

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydro-1,7-naphthyridine - 13623-86-4

Specification

CAS No. 13623-86-4
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name 1,2,3,4-tetrahydro-1,7-naphthyridine
Standard InChI InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2
Standard InChI Key WTPCAAGNXDGCID-UHFFFAOYSA-N
SMILES C1CC2=C(C=NC=C2)NC1
Canonical SMILES C1CC2=C(C=NC=C2)NC1

Introduction

Chemical Structure and Properties

Molecular Structure

1,2,3,4-Tetrahydro-1,7-naphthyridine possesses a unique bicyclic structure consisting of a partially hydrogenated ring fused with a pyridine ring. The molecular formula is C8H10N2 with a molecular weight of 134.18 g/mol . The compound features two nitrogen atoms: one located at position 1 within the partially saturated ring (functioning as a secondary amine) and another at position 7 within the pyridine ring . This arrangement of heteroatoms creates multiple sites for potential functionalization and molecular interactions, making it a versatile building block in organic synthesis.
The structural representation of 1,2,3,4-tetrahydro-1,7-naphthyridine can be described using various notation systems. The standard SMILES notation is C1CC2=C(C=NC=C2)NC1, which encodes the connectivity and spatial arrangement of atoms within the molecule . The more comprehensive InChI notation is InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2, providing a standardized representation that uniquely identifies this chemical compound .

PropertyValueSource
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
CAS Number13623-86-4
InChIInChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2
InChIKeyWTPCAAGNXDGCID-UHFFFAOYSA-N
SMILESC1CC2=C(C=NC=C2)NC1
EC Number842-735-7

Synthesis Methods

Common Synthetic Routes

The synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridine typically involves multi-step organic reactions that require careful control of reaction conditions. One notable synthetic approach identified in the literature involves starting with (3-aminopyridin-4-yl)methanol, which can lead to the formation of 1,2,3,4-tetrahydro-1,7-naphthyridine through a borrowing hydrogen methodology . This approach represents an example of how transition metal catalysis can be employed in the synthesis of heterocyclic compounds.
Research has also explored the use of manganese PN3 pincer catalysts in the synthesis of tetrahydronaphthyridines, including 1,2,3,4-tetrahydro-1,7-naphthyridine . This methodology demonstrates the application of modern catalytic approaches to heterocycle synthesis, potentially offering advantages in terms of efficiency and selectivity compared to traditional methods.

Optimization Strategies

The synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridine often requires optimization to improve yield and purity. Key factors that influence the synthesis include:

  • Temperature control: Precise temperature management is essential to minimize side reactions and maximize yield.

  • Solvent selection: The choice of solvent can significantly affect reaction rates and the formation of byproducts.

  • Purification techniques: Methods such as recrystallization and chromatography are commonly employed to isolate the pure compound after synthesis.
    The optimization of these parameters is crucial for developing efficient and scalable synthetic routes for 1,2,3,4-tetrahydro-1,7-naphthyridine, especially when considering its potential applications in medicinal chemistry where high purity is essential.

Structural Analogues and Derivatives

Related Naphthyridine Compounds

Research has explored various structural analogues of 1,2,3,4-tetrahydro-1,7-naphthyridine, including 1,2,3,4-tetrahydro-1,8-naphthyridines. Investigations have shown that the position of the nitrogen atoms within the naphthyridine scaffold can significantly influence the compound's properties and reactivity. For instance, when (2-aminopyridin-3-yl)methanol is used in bordering hydrogen reactions, 1,2,3,4-tetrahydro-1,8-naphthyridines are predominantly formed instead of 1,7-naphthyridines .
The study of these structural analogues provides valuable insights into structure-activity relationships and helps researchers understand how subtle structural changes can impact biological activity and physicochemical properties.

Functionalized Derivatives

Biological Activity and Applications

Pharmacological Properties

Naphthyridine derivatives, including those based on the 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold, have demonstrated a wide range of biological activities. Research indicates that these compounds can exhibit antimicrobial properties by interacting with specific microbial targets. Additionally, certain naphthyridine derivatives have shown potential anticancer effects through mechanisms involving interaction with cellular pathways.
The biological activity of 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives is often attributed to their ability to interact with specific proteins or enzymes within biological systems. The precise mechanism of action typically involves interactions with biological targets such as enzymes or receptors within cells.

Medicinal Chemistry Applications

The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold has found significant applications in medicinal chemistry, particularly in the development of receptor modulators. One notable application is the development of EP4 receptor antagonists based on 1-substituted 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine derivatives . The EP4 receptor is involved in various inflammatory processes, and antagonists of this receptor may have therapeutic potential in conditions characterized by excessive inflammation.
Table 2: Biological Activities Associated with Naphthyridine Derivatives

ActivityMechanismPotential Applications
AntimicrobialInteraction with microbial targetsTreatment of infectious diseases
AnticancerModulation of cellular pathwaysCancer therapy
Anti-inflammatoryEP4 receptor antagonismInflammatory conditions

Analytical Methods for Characterization

Spectroscopic Identification

Various spectroscopic techniques are employed for the identification and characterization of 1,2,3,4-tetrahydro-1,7-naphthyridine. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features and purity of the compound. The presence of specific signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the partially saturated ring serves as diagnostic markers for confirming the identity of the compound.
Mass spectrometry is another essential technique for the characterization of 1,2,3,4-tetrahydro-1,7-naphthyridine, providing accurate mass measurements that confirm the molecular formula. The fragmentation pattern observed in mass spectrometry can also provide structural insights, particularly regarding the position of nitrogen atoms within the molecule.

Chromatographic Analysis

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are commonly used for the analysis of 1,2,3,4-tetrahydro-1,7-naphthyridine and its derivatives. These techniques are valuable for assessing purity, monitoring reactions, and identifying potential impurities or byproducts. The development of optimized chromatographic methods for 1,2,3,4-tetrahydro-1,7-naphthyridine is essential for quality control in research and potential pharmaceutical applications.

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